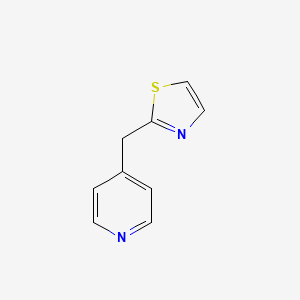

4-(1,3-Thiazol-2-ylmethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-4-ylmethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-3-10-4-2-8(1)7-9-11-5-6-12-9/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPOOYMAXUVOLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Prominence of Pyridine Thiazole Scaffolds in Heterocyclic Chemistry

The fusion of pyridine (B92270) and thiazole (B1198619) rings into a single molecular framework has proven to be a highly fruitful strategy in the field of heterocyclic chemistry. Thiazole, a five-membered ring containing sulfur and nitrogen, is a component of vitamin B1 and is found in other biomolecules like epothilone. wikipedia.org The thiazole ring is a versatile scaffold that appears in a variety of specialized products, often fused with other aromatic rings. wikipedia.org

The combination of this scaffold with pyridine—a six-membered nitrogen-containing heterocycle—has led to the development of compounds with a wide array of biological activities. Researchers have successfully synthesized pyridine-thiazole hybrids that exhibit potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents. nih.govacs.org For instance, certain pyridine-thiazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines, including those of the breast, colon, and lung. nih.gov The mechanism of action for some of these compounds is thought to be related to their ability to induce genetic instability in tumor cells. nih.gov

Beyond medicine, these scaffolds are also being investigated for other applications. For example, some thiazole-based pyridine derivatives have been studied as corrosion inhibitors for mild steel. researchgate.net The versatility of the pyridine-thiazole structure makes it a subject of ongoing research and development in various scientific fields.

A Look Back: the Evolution of Research into Pyridylmethylthiazoles

The journey to understanding and synthesizing complex molecules like 4-(1,3-Thiazol-2-ylmethyl)pyridine is built upon foundational discoveries in organic chemistry. The synthesis of the individual parent heterocycles, pyridine (B92270) and thiazole (B1198619), has a rich history. One of the cornerstone methods for creating the thiazole ring is the Hantzsch thiazole synthesis, first reported in the 19th century. wikipedia.org This reaction typically involves the condensation of a thioamide with an α-haloketone. wikipedia.org

Similarly, the Hantzsch pyridine synthesis, discovered by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction that provides a route to dihydropyridines, which can then be oxidized to form the aromatic pyridine ring. wikipedia.org Over the years, chemists have developed numerous modifications and new synthetic strategies to create a wide variety of substituted pyridines and thiazoles.

The logical next step in this evolution was to devise methods to link these two important heterocyclic rings. Synthetic strategies have been developed to construct the thiazolo[4,5-b]pyridine (B1357651) bicyclic system, for instance, by starting with a thiazole derivative and then forming the pyridine ring onto it. osi.lv Research has also focused on creating linkages between the two rings, such as in the synthesis of pyridine- and thiazole-based hydrazides. nih.govacs.org These synthetic advancements have paved the way for the exploration of a vast chemical space of pyridylmethylthiazoles and their derivatives, allowing for the systematic investigation of their properties and potential applications.

The Current Frontier: Research Landscape and Goals for 4 1,3 Thiazol 2 Ylmethyl Pyridine

Established Synthetic Routes to the this compound Core

Traditional methods for synthesizing the this compound core often involve multistep sequences and classical condensation reactions. These routes, while foundational, have paved the way for more advanced synthetic strategies.

Conventional Multistep Synthesis Approaches (e.g., Condensation Reactions)

A cornerstone in the synthesis of thiazole (B1198619) derivatives is the Hantzsch thiazole synthesis, first described in 1887. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comfarmaciajournal.com For the synthesis of this compound, this could involve reacting a suitable pyridine-containing α-haloketone with a thioamide. The versatility of this method allows for the preparation of various substituted thiazoles by modifying the starting materials. mdpi.com For instance, the reaction of 2-bromo-1-phenylethanones with thiazol-2-amine in refluxing acetone (B3395972) is a known method for creating related structures. nih.gov

Condensation reactions are also central to building the pyridine (B92270) ring. The Hantzsch pyridine synthesis, for example, is a multicomponent reaction that combines an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia donor to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. youtube.com While not a direct route to the target compound, this illustrates a classic strategy for constructing the pyridine moiety.

Multistep sequences often begin with simpler, commercially available precursors. For example, a synthesis might start with the preparation of a substituted pyridine derivative, which is then elaborated to include the thiazole ring. nih.gov These syntheses can be lengthy and sometimes result in modest yields, but they offer a high degree of control over the final structure. nih.gov

Ring-Closing Strategies for Pyridine and Thiazole Moiety Formation

The formation of the thiazole and pyridine rings through intramolecular cyclization is a key strategy. For the thiazole ring, the Hantzsch synthesis itself is a prime example of a ring-closing reaction. rsc.orgresearchgate.net The mechanism involves the initial formation of an intermediate by the reaction of the thioamide and the α-haloketone, which then undergoes cyclization and dehydration to form the aromatic thiazole ring.

For the pyridine ring, various cyclization strategies exist. One approach involves the annulation of a pyridine ring onto a pre-existing thiazole core. dmed.org.ua This can be achieved through reactions of aminothiazole derivatives with appropriate precursors that can undergo cyclization to form the pyridine ring. For example, domino reactions of heterocyclic enamines with chromone (B188151) derivatives can lead to annulated heterocyclic systems. dmed.org.ua Three-component condensation reactions of 2-aminothiazole (B372263) derivatives with aldehydes and Meldrum's acid have also been used to construct fused thiazolo[4,5-b]pyridin-5-ones. dmed.org.ua

Another strategy involves the cleavage of a pre-formed ring system to induce the formation of the desired pyridine ring. For instance, pyridin-2(1H)-ones can be synthesized via the cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions. nih.gov

Advanced and Green Chemistry Protocols in Pyridine-Thiazole Synthesis

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. These advanced protocols often offer advantages such as shorter reaction times, higher yields, and reduced waste generation.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, including pyridine-thiazole derivatives. Copper-catalyzed reactions, for example, have been employed in the synthesis of imidazo[1,2-a]pyridines through three-component domino reactions. beilstein-journals.org While not directly synthesizing the target molecule, these methods demonstrate the power of copper catalysis in forming related heterocyclic systems.

Iridium-catalyzed C-H insertion reactions have emerged as a versatile tool for the synthesis of thiazoles. nih.gov This method tolerates a wide range of functional groups, including pyridyl substituents, which can be challenging to incorporate using traditional Hantzsch chemistry. nih.gov This approach offers a more direct and efficient route to functionalized thiazoles.

The following table summarizes some examples of transition-metal-catalyzed reactions in the synthesis of related heterocyclic compounds:

| Catalyst | Reactants | Product Type | Reference |

| CuI/NaHSO₄·SiO₂ | Aldehydes, 2-aminopyridines, terminal alkynes | Imidazo[1,2-a]pyridines | beilstein-journals.org |

| CuCl₂/nano TiO₂ | 2-aminopyridines, ketones | Imidazo[1,2-a]pyridines | beilstein-journals.org |

| Ir-catalyst | Sulfoxonium ylides | Thiazoles and selenazoles | nih.gov |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique that can significantly accelerate reaction rates and improve yields. rasayanjournal.co.innih.gov This technology has been successfully applied to the Hantzsch thiazole synthesis, often leading to shorter reaction times and higher yields compared to conventional heating methods. nih.gov

One-pot, multi-component reactions under microwave irradiation are particularly efficient for constructing complex heterocyclic systems. nih.govclockss.org For instance, a microwave-assisted, one-pot synthesis of 2-amino-1,3-thiazoles from alcohols has been developed, showcasing a more sustainable approach that avoids the use of pre-functionalized starting materials. organic-chemistry.org Similarly, the synthesis of thiazolo[3,2-a]pyrimidine derivatives has been achieved through a one-pot, three-component condensation reaction under microwave irradiation. clockss.org The synthesis of various diazoles bearing indole (B1671886) moieties has also been accomplished using microwave assistance. nih.gov

Green Solvent and Reagent Utilization in Synthetic Pathways

The principles of green chemistry encourage the use of environmentally benign solvents and reagents to minimize the environmental impact of chemical processes. rasayanjournal.co.inmdpi.com In the context of pyridine-thiazole synthesis, this includes the use of water or ethanol (B145695) as solvents, which are safer alternatives to hazardous organic solvents. mdpi.com

The development of catalyst-free reaction conditions is another important aspect of green chemistry. For example, the synthesis of polysubstituted 5-acylamino-1,3-thiazoles has been achieved via a catalyst-free Hantzsch cyclization. researchgate.net Additionally, transition-metal-free reactions, such as the synthesis of thiazolidin-2-ones from arylamines, elemental sulfur, and CO2, highlight the potential for developing highly atom-economical and environmentally friendly processes. rsc.org

The use of reusable catalysts, such as silica-supported tungstosilisic acid in the Hantzsch thiazole synthesis, further contributes to the greening of these synthetic routes by simplifying purification and reducing waste. mdpi.com

Coordination Chemistry and Metal Complexation of 4 1,3 Thiazol 2 Ylmethyl Pyridine

Ligand Design Principles for 4-(1,3-Thiazol-2-ylmethyl)pyridine

The design of ligands is a crucial aspect of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. For this compound, its efficacy as a ligand is rooted in its specific structural features that allow for various coordination modes.

Bidentate and Multidentate Coordination Modes through Nitrogen Atoms

This compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the thiazole (B1198619) ring. This chelation forms a stable five-membered ring with the metal ion. The flexible methylene (B1212753) bridge connecting the pyridine and thiazole rings allows for the necessary conformational changes to achieve an optimal coordination geometry.

In some instances, this ligand can participate in more complex coordination, leading to the formation of multidentate structures. For example, it can bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the thiazole nitrogen to another. This bridging capability can lead to the formation of coordination polymers. The versatility in coordination modes, from simple bidentate chelation to more complex bridging, makes this compound a valuable building block in the design of polynuclear and supramolecular architectures.

Influence of Steric and Electronic Factors on Metal Binding Affinity

The binding affinity of this compound to different metal ions is governed by a combination of steric and electronic factors.

Steric Factors: The steric hindrance around the coordinating nitrogen atoms can significantly influence complex formation. While the methylene spacer provides flexibility, bulky substituents on either the pyridine or thiazole rings can impede the approach of the ligand to the metal center. researchgate.net The size of the metal ion also plays a critical role; smaller metal ions may be more susceptible to steric clashes than larger ones. rsc.org The interplay between the ligand's steric profile and the metal ion's size dictates the stability and geometry of the resulting complex. researchgate.netrsc.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized using various analytical techniques to elucidate their structure and composition.

Transition Metal Complexes (e.g., Cu(II), Fe(II), Ir(III), Zn(II), Cd(II), Re(I))

A variety of transition metal complexes of this compound have been synthesized and studied.

Copper(II) Complexes: Copper(II) complexes of ligands containing pyridine and thiazole moieties have been extensively investigated. nih.govresearchgate.netmdpi.com These complexes often exhibit square planar or distorted octahedral geometries, with the ligand acting as a bidentate or bridging unit. researchgate.net The synthesis is typically straightforward, involving the reaction of a copper(II) salt with the ligand in a solvent like ethanol (B145695) or acetonitrile (B52724). mdpi.com

Iron(II) Complexes: Iron(II) complexes with pyridine-containing ligands are well-known, often displaying interesting magnetic and electronic properties such as spin-crossover behavior. acs.orgnih.govwikipedia.org The coordination of this compound to an iron(II) center can lead to octahedral complexes, where two or three ligand molecules coordinate to the metal. nih.govnih.gov

Iridium(III) Complexes: Iridium(III) complexes are of interest for their applications in photophysics and as catalysts. nih.govsigmaaldrich.com The synthesis of iridium(III) complexes with ligands similar to this compound often requires more stringent reaction conditions due to the inertness of the iridium(III) coordination sphere. nih.gov

Zinc(II) and Cadmium(II) Complexes: Zinc(II) and cadmium(II) are d¹⁰ metal ions and their complexes are typically diamagnetic and colorless unless the ligand is colored. They form complexes with a variety of coordination numbers and geometries, with tetrahedral and octahedral being the most common. rsc.orgbohrium.comresearchgate.netbohrium.comresearchgate.netresearchgate.netnih.gov The synthesis of zinc(II) and cadmium(II) complexes with this compound can be achieved by direct reaction of the metal halide or nitrate (B79036) salt with the ligand. researchgate.netresearchgate.net

Rhenium(I) Complexes: Rhenium(I) complexes, particularly those with diimine ligands, are known for their rich photophysical and photochemical properties. While specific complexes with this compound are less commonly reported, the general synthetic strategies for Re(I) carbonyl complexes would involve the reaction of a rhenium(I) precursor, such as [Re(CO)₅Cl], with the ligand.

Crystal Structure Analysis of this compound Metal Adducts

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes. Analysis of the crystal structures of metal adducts of this compound and related ligands provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.gov

For a typical bidentate coordination of a pyridine-thiazole type ligand to a metal center, the M-N(pyridine) and M-N(thiazole) bond lengths are key parameters. These distances depend on the nature of the metal ion, its oxidation state, and its coordination number. For instance, in a series of [M(L)₂Cl₂] complexes, where L is a bidentate N,N'-donor ligand, the M-N bond lengths will vary depending on the metal (M). nih.govnih.gov

The bite angle of the chelate ligand, defined as the N(pyridine)-M-N(thiazole) angle, is another important structural parameter. This angle is influenced by the length of the methylene linker and the size of the metal ion. A flexible linker allows the ligand to adjust its bite angle to accommodate the preferred coordination geometry of the metal.

Investigation of Physicochemical Properties of Metal Complexes

The coordination of this compound to a metal ion can significantly alter the physicochemical properties of both the ligand and the metal. These properties are investigated using a range of spectroscopic and analytical methods.

Electronic Spectroscopy (UV-Vis): The electronic absorption spectra of the metal complexes provide information about the electronic transitions within the molecule. These can be categorized as metal-centered (d-d transitions), ligand-centered (π-π* transitions), or charge-transfer (ligand-to-metal, LMCT, or metal-to-ligand, MLCT) transitions. The positions and intensities of these bands are sensitive to the coordination environment and the nature of the metal and ligand. nih.gov

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) spectroscopy is used to identify the coordination of the ligand to the metal ion. Upon complexation, the vibrational frequencies of the pyridine and thiazole rings are expected to shift. For example, the C=N stretching vibration of the thiazole ring and the ring breathing modes of the pyridine ring are often sensitive to coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II) and Cd(II), NMR spectroscopy is a powerful tool for characterizing the structure in solution. The chemical shifts of the protons and carbons on the ligand will change upon coordination to the metal. The magnitude of these changes can provide insights into the binding site and the strength of the interaction. mdpi.com

Electrochemical Studies: Cyclic voltammetry and other electrochemical techniques can be used to probe the redox properties of the metal complexes. These studies can reveal information about the stability of different oxidation states of the metal and the influence of the ligand on the metal's redox potential. uni-freiburg.de

Magnetic Susceptibility: For paramagnetic complexes, such as those of Cu(II) and Fe(II), magnetic susceptibility measurements provide information about the number of unpaired electrons and the magnetic coupling between metal centers in polynuclear complexes.

Spectroscopic Signatures in Coordination Compounds (e.g., UV-Vis, FTIR, NMR)

The formation of metal complexes with this compound induces significant changes in its spectroscopic properties, providing valuable insights into the coordination environment.

UV-Visible (UV-Vis) Spectroscopy: In the UV-Visible spectrum, absorption bands are typically assigned to π → π* and n → π* transitions. For instance, bands in the 220–240 nm range are often attributed to n → π* transfers, while those above 250 nm correspond to π → π* charge transfers. researchgate.net The complexation with a metal ion can cause shifts in these bands. In a study of a silver(I) coordination polymer, a broad absorption for the free ligand was observed around 230 nm, and upon complexation, a shoulder appeared at a similar wavelength but with a different molecular extinction coefficient. cdu.edu.au

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the coordination sites of the ligand. The stretching vibrations of the pyridine and thiazole rings are particularly sensitive to complexation. Changes in the positions and intensities of the C=N and C=C stretching bands of both heterocyclic rings upon coordination to a metal center confirm the involvement of the nitrogen atoms in the bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes in solution. researchgate.net The chemical shifts of the protons and carbon atoms in the pyridine and thiazole rings are altered upon coordination. For example, the ¹H-NMR spectrum of a silver(I) complex showed a broad signal at 1.61 ppm, which was distinct from the free ligand's signal at 2.10 ppm, indicating complex formation in solution. cdu.edu.au

| Spectroscopic Data for Selected Complexes | |

| Technique | Observation |

| UV-Vis | n → π* transitions at 220-240 nm; π → π* transitions > 250 nm. researchgate.net |

| ¹H NMR | Shift in ligand signal from 2.10 ppm to a broad 1.61 ppm upon Ag(I) complexation. cdu.edu.au |

Electrochemical Behavior of Metal-Ligand Systems (e.g., Cyclic Voltammetry)

The electrochemical properties of metal complexes of this compound are of interest for their potential applications in molecular electronics and catalysis. Cyclic voltammetry is a key technique used to study the redox behavior of these systems. The electrochemical behavior of related nickel-2,2'-dipyridyl complexes has been examined, showing reduction at anodic potentials. capes.gov.br This suggests that complexes of this compound may also exhibit interesting redox properties, with the metal center and the ligand participating in electron transfer processes. The stability of different oxidation states of the metal and the reversibility of the redox couples can be determined from the voltammetric data.

Magnetic Properties and Spin Crossover Phenomena in Complexes

The magnetic properties of complexes containing this compound are highly dependent on the choice of the metal ion and the resulting coordination geometry. Iron(II) complexes, in particular, are candidates for exhibiting spin crossover (SCO) behavior. uni-mainz.de SCO is a phenomenon where the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light irradiation. researchgate.netub.edu

In related systems, such as those with 2,6-bis(pyrazol-3-yl)pyridine ligands, iron(II) complexes can be trapped in the high-spin state in the solid phase. researchgate.net However, in solution, they can exhibit a gradual spin crossover. researchgate.net The magnetic properties are often characterized by measuring the product of the molar magnetic susceptibility and temperature (χT) as a function of temperature. For a high-spin iron(II) complex (S=2), the χT value is typically around 3.0 cm³ K mol⁻¹. A transition to a low-spin state (S=0) would result in a χT value approaching zero.

For instance, the complex salts [FeL₂]X₂ (where L = 2,6-di{4-fluoropyrazol-1-yl}pyridine) show abrupt spin-transitions with narrow thermal hysteresis at temperatures of 164 K and 148 K. whiterose.ac.uk The transition in the perchlorate (B79767) salt is notable for its efficient thermally induced excited spin-state trapping (TIESST) below approximately 120 K. whiterose.ac.uk

Photophysical Properties and Luminescence Mechanisms (e.g., Energy Transfer)

The photophysical properties of metal complexes are an area of intense research, with potential applications in lighting, sensing, and imaging. Complexes of this compound can exhibit luminescence, which is often influenced by the metal ion and the ligand architecture.

The emission in such complexes can originate from different excited states, including ligand-centered (LC), metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT) states. For example, in some platinum(II) complexes with related tridentate ligands, broad, structureless emission bands around 620 nm at 77 K have been observed. nih.gov In other cases, well-resolved vibronic-structured emission bands are seen, which are characteristic of the aromatic C=C and C=N vibrational modes. nih.gov These are often assigned to a metal-perturbed π→π* intraligand (³IL) excited state mixed with some ³MLCT character. nih.gov

In silver(I) coordination polymers, luminescence can be observed at low temperatures. cdu.edu.au A high-energy band around 330 nm may correspond to ligand-centered fluorescence, while a lower-energy band at approximately 400 nm can be attributed to ligand-centered phosphorescence, enhanced by the heavy atom effect of the silver ion. cdu.edu.au The study of thiazolo[5,4-d]thiazole (B1587360) derivatives has also provided insights, showing that these materials can fluoresce across the visible spectrum, from blue to orange-red, depending on their crystal packing. researchgate.netrsc.org

| Photophysical Data for Related Systems | |

| Complex Type | Emission Wavelength (nm) |

| Platinum(II) tridentate complexes | ~620 (at 77 K) nih.gov |

| Silver(I) coordination polymers | ~330 / ~400 (at low T) cdu.edu.au |

| Thiazolo[5,4-d]thiazole derivatives | Blue to Orange-Red rsc.org |

Computational and Theoretical Investigations of 4 1,3 Thiazol 2 Ylmethyl Pyridine

Quantum Chemical Calculations (e.g., DFT, Ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to model the behavior of electrons in molecules, thereby predicting their geometric and electronic properties. researchgate.netmdpi.comscirp.org These methods have become indispensable in modern chemical research for their accuracy and predictive power. researchgate.netmdpi.comscirp.org

Molecular Geometry Optimization and Conformation Analysis

Determining the most stable three-dimensional arrangement of atoms, or conformation, is a primary application of quantum chemical calculations. For molecules with multiple rotatable bonds, like 4-(1,3-thiazol-2-ylmethyl)pyridine, conformational analysis is crucial for understanding their behavior. mdpi.com

Theoretical studies on related thiazole (B1198619) derivatives have demonstrated that the dihedral angle between the thiazole and adjacent rings is a key geometric parameter. For instance, in one study, the dihedral angle between the thiazole ring and a phenolic substituent was found to be 23.46 (10)° due to steric hindrance from a methyl group. nih.gov In another example, the dihedral angles between the thiazole and pyridine (B92270) rings in three different molecules in the asymmetric unit of a crystal structure were 22.23 (4)°, 14.02 (4)°, and 21.08 (4)°. researchgate.net DFT calculations have been shown to be in good agreement with experimental data from 2D-NMR for determining the preferred conformation of similar heterocyclic systems. mdpi.com

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Atomic Charges)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences a molecule's electrical transport properties, chemical hardness, stability, and reactivity. schrodinger.comnist.govemerginginvestigators.org A smaller gap generally indicates higher reactivity and easier electronic excitation. schrodinger.comemerginginvestigators.org

Table 1: Representative HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

| Thiazole Derivative 1 | -6.260 | -0.552 | 5.707 | nih.gov |

| Thiazole Derivative 2 | -5.523 | -0.016 | 5.507 | nih.gov |

| Iron(III) Porphyrin Complex | Not specified | Not specified | 0.9042 | physchemres.org |

| Benzo[d] nih.govnih.govnih.govthiadiazole | Not specified | Higher value | Higher value | researchgate.net |

This table presents data for related compounds to illustrate the typical range of HOMO-LUMO energy gaps and is not specific to this compound.

Spectroscopic Property Predictions and Validation (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra for validation.

NMR Spectroscopy: Predicting ¹H and ¹³C NMR spectra is a valuable tool in structure elucidation. nih.govnmrdb.orgnmrdb.org Software packages can simulate spectra, including chemical shifts and coupling constants, which can be compared to experimental data. nih.govnmrdb.orgnmrdb.org For example, the ¹H NMR spectrum of 4-methylpyridine (B42270) shows distinct signals for the different protons in the molecule. chemicalbook.com Similarly, the ¹H NMR spectra of related thioethyl)pyridine compounds have been used to confirm structural modifications. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can predict these vibrational frequencies, which correspond to the peaks in an IR spectrum. mit.educheminfo.org For instance, the IR spectrum of a 1,3,4-thiadiazole (B1197879) derivative showed characteristic absorption bands that were used to confirm its structure. researchgate.net The adsorption of pyridine onto a material can be monitored by the appearance of new bands in the IR spectrum. researchgate.net

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov The wavelengths of maximum absorption (λmax) can be predicted using time-dependent DFT (TD-DFT). nih.gov The UV-Vis spectrum of pyridine, for example, can be used to select an appropriate wavelength for analysis. sielc.com The absorption spectra of related porphyrin compounds have been shown to be influenced by factors such as axial ligation and protonation. nih.govresearchgate.net

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). plos.org This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action. nih.govplos.orgnih.gov

Ligand-Protein Binding Interactions and Energetics

Molecular docking simulations provide insights into the specific interactions between a ligand and a protein's active site, such as hydrogen bonds and hydrophobic interactions. nih.govacs.org The strength of this binding is often quantified by a docking score, which estimates the binding affinity in units like kcal/mol. plos.orgmdpi.com

In studies of related thiazole derivatives, these compounds have been shown to act as inhibitors for various enzymes. For example, some thiazole-based compounds have been identified as potent inhibitors of SARS-CoV-2 Main Protease, a key enzyme in viral replication. nih.gov Docking studies of other thiazole derivatives with α-amylase have also been performed to evaluate their potential as anti-diabetic agents. plos.org The binding of these inhibitors often involves interactions with key amino acid residues in the active site of the target protein. acs.org

Prediction of Binding Sites and Modes for Mechanistic Elucidation

A crucial aspect of molecular docking is the identification of the binding site on the protein and the specific conformation (binding mode) the ligand adopts. nih.govmdpi.com This information is vital for understanding how a ligand exerts its biological effect.

For instance, in the development of CDK4/6 inhibitors, molecular docking was used to understand how 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives bind to the ATP binding site of these kinases. acs.org The pyrimidine (B1678525) ring was observed to form hydrogen bonds with the hinge region of the kinase, a common feature for ATP mimetic inhibitors. acs.org Similarly, docking studies have helped to identify the binding modes of thiazole derivatives in the active site of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). nih.gov

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability

Molecular dynamics (MD) simulations have been instrumental in understanding the conformational landscape and stability of thiazole and pyridine-containing compounds. While specific MD studies on this compound are not extensively documented in publicly available literature, research on structurally related molecules, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, offers valuable insights. nih.govnih.gov These simulations typically model the behavior of the molecule in a solvated environment over time, revealing the accessible conformations and the energetic barriers between them.

Interactive Table: Representative Torsional Angles in Thiazole-Pyridine Derivatives from MD Simulations

| Torsional Angle (degrees) | Description | Potential Implication |

| C(pyridine)-C(methylene)-C(thiazole)-N(thiazole) | Rotation around the methylene (B1212753) bridge | Influences the spatial orientation of the two rings |

| C(methylene)-C(thiazole)-N(thiazole)-C(thiazole) | Torsion within the thiazole ring | Ring pucker and planarity |

| C(thiazole)-C(methylene)-C(pyridine)-N(pyridine) | Rotation around the bond to the pyridine ring | Affects interaction with receptor pockets |

Note: The data in this table is illustrative and based on typical findings for similar compounds, as direct data for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. This method is pivotal in drug discovery for predicting the activity of new molecules and optimizing lead compounds.

Predictive QSAR models have been successfully developed for various classes of thiazole derivatives to forecast their biological activities, including antimicrobial and anticancer effects. researchgate.netnih.gov These models are typically built using a training set of molecules with known activities to establish a mathematical relationship between molecular descriptors and biological response. The predictive power of these models is then validated using an external test set of compounds.

For example, 3D-QSAR studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been used to create models that predict their inhibitory activity against cyclin-dependent kinases (CDKs). nih.gov Similarly, QSAR models for other thiazole-containing compounds have demonstrated good predictive ability for antitrypanosomal and antifungal activities. nih.govnih.gov These models serve as powerful tools for in silico screening of virtual libraries to identify new potential therapeutic agents. nih.gov

Interactive Table: Statistical Parameters of a Representative QSAR Model for Thiazole Derivatives

| Parameter | Value | Description |

| r² (Correlation Coefficient) | 0.9521 | A measure of the goodness of fit of the model to the training set data. researchgate.net |

| q² (Cross-validated r²) | 0.8619 | An indicator of the model's predictive ability, determined by internal cross-validation. researchgate.net |

| Predictive r² | 0.4868 | The correlation coefficient for the external test set, indicating external predictive power. researchgate.net |

| F-test value | High | Indicates the statistical significance of the model. |

| Standard Error | Low | Represents the average deviation of the predicted values from the experimental values. |

Note: The data presented is from a study on aryl thiazole derivatives and is intended to be representative of the statistical validation of QSAR models. researchgate.net

A crucial outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. These descriptors can be steric, electronic, hydrophobic, or topological in nature.

In studies of related thiazole derivatives, several key descriptors have been identified. For instance, in the context of CDK inhibition, electrostatic fields have been shown to be a dominant factor in determining binding affinities. nih.gov The presence of electronegative groups at specific positions can enhance bioactivity. nih.gov For antimicrobial activity, topological descriptors such as T_C_C_4 have been identified as major contributors. researchgate.net Furthermore, for antitrypanosomal activity, descriptors related to the presence of phenyl rings with electron-withdrawing groups, a higher number of aromatic rings, and high HOMO (Highest Occupied Molecular Orbital) energy have been found to be important prerequisites for activity. nih.gov

Interactive Table: Key Molecular Descriptors and Their Influence on Activity

| Descriptor Type | Descriptor Example | Influence on Biological Activity |

| Electronic | Electrostatic Fields, HOMO Energy | Dominantly determines binding affinities; high HOMO energy can be a prerequisite for activity. nih.govnih.gov |

| Steric | Molar Refractivity, Molecular Volume | Influences how the molecule fits into a receptor's binding site. |

| Topological | T_C_C_4, Connectivity Indices | Can be a major contributing descriptor for certain biological activities. researchgate.net |

| Hydrophobic | LogP | Affects the compound's solubility and ability to cross cell membranes. |

Note: This table summarizes key descriptor types and their general influence on the activity of thiazole derivatives as identified in various QSAR studies.

Advanced Analytical Methodologies for 4 1,3 Thiazol 2 Ylmethyl Pyridine Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures. By studying the interaction of electromagnetic radiation with the compound, detailed information about its electronic and vibrational properties, as well as the specific arrangement of atoms, can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For derivatives and analogues of 4-(1,3-Thiazol-2-ylmethyl)pyridine, ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively.

In related pyridyl-thiazole structures, the proton (¹H) NMR spectra typically show characteristic signals for the pyridine (B92270) and thiazole (B1198619) ring protons. For instance, in a study of N-pyrimidyl/pyridyl-2-thiazolamine analogues, the thiazole proton often appears as a singlet, while the pyridine protons exhibit a more complex pattern of doublets and triplets corresponding to their positions on the ring. jst.go.jp The methylene (B1212753) bridge protons connecting the two heterocyclic rings in this compound would be expected to appear as a distinct singlet.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyridine Moiety

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | ~8.5 | ~150 |

| C3 | ~7.3 | ~124 |

| C4 | ~7.7 | ~136 |

| C5 | ~7.3 | ~124 |

| C6 | ~8.5 | ~150 |

Note: These are approximate values for an unsubstituted pyridine ring and will be influenced by the thiazolylmethyl substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic systems like pyridine and thiazole exhibit characteristic absorption bands in the UV region, typically corresponding to π-π* transitions. researchgate.net The conjugation between the two rings through the methylene bridge may influence the position and intensity of these absorption maxima. In studies of related donor-acceptor molecules containing thiadiazolo[3,4-c]pyridine, absorption maxima in the UV range are associated with π-π* electronic transitions, while bands in the visible region are attributed to intramolecular charge transfer (ICT). researchgate.net Analysis of the UV-Vis spectrum of this compound can thus provide insights into its electronic structure and conjugation.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In its basic form, MS provides a mass-to-charge ratio (m/z) for the molecular ion, confirming the expected molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula with a high degree of confidence. researchgate.net For instance, in the characterization of related thiazole derivatives, ESI-MS (Electrospray Ionization Mass Spectrometry) has been used to identify the protonated molecule [M+H]⁺. jst.go.jp Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed to separate the compound from any impurities before mass analysis, simultaneously providing information on its purity and identity. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Elucidation

While spectroscopic methods reveal the molecular structure in solution or as an average, X-ray diffraction provides the definitive, three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Analysis of the Compound and Its Derivatives

Single-crystal X-ray diffraction is the gold standard for determining the solid-state structure of a crystalline compound. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. From this pattern, the precise coordinates of each atom in the crystal lattice can be determined, yielding detailed information on bond lengths, bond angles, and intermolecular interactions. nih.gov

For derivatives of this compound, such as substituted nih.govbeilstein-journals.orgthiazolo[4,5-b]pyridines, single-crystal X-ray analysis has been used to confirm their molecular structures unequivocally. lookchem.comchembk.comorganic-chemistry.org These studies reveal how the molecules pack in the crystal, identifying interactions like hydrogen bonds and π–π stacking, which govern the supramolecular architecture. organic-chemistry.org Such an analysis for this compound would confirm the connectivity of the pyridine and thiazole rings through the methylene linker and describe the conformation of the molecule in the solid state.

Interactive Data Table: Representative Crystallographic Data for a Heterocyclic Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 90 |

| β (°) | 98.6180(10) |

| γ (°) | 90 |

| Volume (ų) | 900.07(5) |

Data shown is for a representative complex triazole derivative to illustrate typical parameters obtained from X-ray diffraction studies. chembk.comorganic-chemistry.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This method partitions crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal electron density, providing insights into the nature and prevalence of different close contacts between molecules. scirp.orgrsc.org The analysis generates a three-dimensional Hirshfeld surface mapped with properties like dnorm, which highlights regions of significant intermolecular contact, and two-dimensional "fingerprint plots" that summarize these interactions. scirp.org

While direct Hirshfeld analysis data for this compound is not prominently available, studies on closely related thiazole derivatives provide a clear indication of the expected interaction patterns. For instance, the analysis of compounds containing both thiazole and pyridine or other aromatic rings reveals the dominant role of hydrogen-hydrogen (H···H) contacts, which typically comprise the largest portion of the Hirshfeld surface. nih.govnih.gov

In the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, H···H interactions account for 37.6% of the total surface. nih.gov Other significant contributions arise from contacts involving heteroatoms, such as O···H/H···O (16.8%), S···H/H···S (15.4%), and N···H/H···N (13.0%). nih.gov Similarly, an analysis of a cyclobutyl thiazole derivative showed H···H contacts contributing 43% to the surface area, with C···H (18%), O···H (17%), and N···H (6%) interactions also being significant. nih.gov These findings underscore the importance of van der Waals forces and various hydrogen bonds in stabilizing the crystal packing of thiazole-containing compounds. C–H···π interactions are also frequently observed, further consolidating the molecular packing. nih.gov

Table 1: Representative Intermolecular Contact Contributions in Thiazole Derivatives from Hirshfeld Surface Analysis

| Intermolecular Contact | Contribution in 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one (%) nih.gov | Contribution in (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid (%) nih.gov |

| H···H | 37.6 | 43 |

| O···H / H···O | 16.8 | 17 |

| S···H / H···S | 15.4 | Not Reported |

| N···H / H···N | 13.0 | 6 |

| C···H / H···C | 7.6 | 18 |

Chromatographic and Separation Techniques for Purity and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, purification, and quantification of this compound and its derivatives. ptfarm.plresearchgate.netnih.gov The method's high resolution and sensitivity make it ideal for assessing the purity of synthesized batches and for quantifying the analyte in various matrices.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. A typical setup involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer (e.g., phosphate (B84403) buffer) to control pH and ensure sharp, symmetrical peaks. ptfarm.plresearchgate.net For example, a validated method for a novel indole-thiazole derivative utilized a C18 column with a mobile phase of acetonitrile and acidified water (85:15 v/v). nih.gov Another method for a complex pyridine derivative employed an octadecyl column with an eluent composed of acetonitrile and a phosphate buffer at pH 2. ptfarm.plresearchgate.net

Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic pyridine and thiazole rings are strong chromophores. nih.govdtic.mil The selection of the detection wavelength is optimized for maximum absorbance of the target analyte; for instance, wavelengths of 239 nm and 348 nm have been successfully used for related structures. ptfarm.plnih.gov For accurate quantification, the internal standard method is often employed, which corrects for variations in injection volume and system response. dtic.mil

Table 2: Examples of HPLC Conditions for Analysis of Thiazole and Pyridine Derivatives

| Parameter | Method for Indole-Thiazole Derivative nih.gov | Method for Pyridine-Piperazinyl Derivative ptfarm.plresearchgate.net |

| Column | C18 (3.5 µm, 4.6 × 250 mm) | LiChrosorb® 100 RP-18 (5 µm) |

| Mobile Phase | Acetonitrile : Acidified Water (85:15 v/v) | Acetonitrile : Phosphate Buffer (pH 2) |

| Flow Rate | 0.80 mL/min | Not Specified |

| Detection | UV at 348 nm | UV at 239 nm |

| Quantification | External Standard Curve | Internal Standard (Phenacetin) |

Electrochemical Analytical Methods (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. CV provides valuable information about the oxidation and reduction potentials of a molecule, the stability of its redox species, and the kinetics of electron transfer reactions. nih.govutexas.edu

The experimental setup for CV typically consists of a three-electrode system immersed in a solution of the analyte in a suitable solvent containing a supporting electrolyte. nih.govelectrochemsci.org A glassy carbon electrode (GCE) is often used as the working electrode, with a platinum wire serving as the auxiliary (or counter) electrode and an Ag/AgCl electrode as the reference electrode. nih.gov Non-aqueous solvents like dimethylformamide (DMF) are common, especially when studying organic compounds, with an electrolyte such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) to ensure conductivity. electrochemsci.org

Studies on molecules containing pyridine and thiazole moieties demonstrate that these heterocyclic rings are electrochemically active. nih.govmdpi.com The CV of such compounds can reveal one or more reversible or irreversible redox processes. For example, the electroreduction of 4,4'-azopyridine-l,l'-dioxide showed two distinct, reversible one-electron transfer steps. utexas.edu The specific redox potentials are influenced by the molecular structure, including the nature and position of substituents on the rings. mdpi.comdtu.dk By analyzing the peak potentials, peak currents, and peak separation in a cyclic voltammogram, researchers can deduce the number of electrons transferred, identify coupled chemical reactions, and calculate kinetic parameters like diffusion coefficients. electrochemsci.org

Table 3: Typical Components of a Cyclic Voltammetry Experimental Setup

| Component | Description/Material | Purpose | Reference |

| Working Electrode | Glassy Carbon (GC), Platinum (Pt), or Gold (Au) | Surface where the electron transfer of interest occurs. | nih.govelectrochemsci.org |

| Reference Electrode | Silver/Silver Chloride (Ag/AgCl) | Provides a stable potential against which the working electrode's potential is measured. | nih.gov |

| Auxiliary Electrode | Platinum (Pt) wire | Completes the electrical circuit, passing current between it and the working electrode. | nih.govelectrochemsci.org |

| Solvent | Dimethylformamide (DMF) or other aprotic solvent | Dissolves the analyte and supporting electrolyte. | electrochemsci.org |

| Supporting Electrolyte | Tetrabutylammonium perchlorate (TBAP) or KCl | Increases the conductivity of the solution and minimizes ohmic drop. | nih.govelectrochemsci.org |

Emerging Applications and Advanced Materials Incorporating 4 1,3 Thiazol 2 Ylmethyl Pyridine

Catalysis and Organocatalysis with 4-(1,3-Thiazol-2-ylmethyl)pyridine Derivatives

The pyridine (B92270) and thiazole (B1198619) moieties are well-established components in the design of ligands for transition metal catalysis. The incorporation of the this compound scaffold into metal complexes offers a promising strategy for creating novel catalysts. The nitrogen donors from both the pyridine and thiazole rings can chelate to a metal center, forming stable complexes that can facilitate a variety of chemical transformations.

Derivatives of pyridyl-thiazole are known to form catalytically active complexes with metals such as Ruthenium (Ru) and Rhodium (Rh). For instance, ruthenium(III) complexes containing thiazole-based ligands have been investigated for their ability to modulate chemical and biological processes. nih.gov Similarly, rhodium(I) complexes featuring tris(2-pyridyl)phosphine (B3050498) ligands act as effective catalysts for the hydroformylation of alkenes, demonstrating the utility of pyridyl groups in homogeneous catalysis. rsc.org

The design of catalysts based on this compound can be envisioned through several approaches:

Chelating Ligands: The molecule can act as a bidentate ligand, coordinating to a metal center through the pyridine and thiazole nitrogen atoms to form a stable chelate ring, which is a common feature in many successful catalysts.

Ancillary Ligand Modification: The fundamental scaffold can be chemically modified with various substituents to fine-tune the steric and electronic properties of the resulting metal complex. This allows for the optimization of catalytic activity and selectivity for specific reactions, such as hydrogenations, cross-couplings, or oxidations. chemscene.com

Organocatalysis: While less explored for this specific scaffold, the basicity of the pyridine nitrogen suggests potential applications in organocatalysis, where it could function as a Brønsted or Lewis base to activate substrates in metal-free reaction systems.

The combination of the pyridyl and thiazole motifs within a single, adaptable framework makes this compound a compelling candidate for the development of next-generation catalysts.

Applications in Materials Science

The structural and electronic characteristics of this compound and its derivatives make them highly suitable for incorporation into various advanced materials, including those with specific optical, electronic, and responsive properties.

The development of materials for organic light-emitting diodes (OLEDs) and luminescent sensors is a major field in materials science. Pyridine and thiazole derivatives are frequently used as ligands in phosphorescent metal complexes, particularly with heavy metals like Iridium(III) and Ruthenium(II), due to their ability to facilitate efficient intersystem crossing and promote strong luminescence. nih.gov

Iridium(III) complexes featuring cyclometalated ligands that contain pyridine rings are among the most successful phosphorescent emitters for OLEDs, offering high quantum efficiencies and color tunability. nih.govrsc.org The introduction of a thiazole unit, as in the this compound scaffold, can further modulate the electronic properties of the complex. This can influence the energy of the metal-to-ligand charge transfer (MLCT) states, thereby tuning the emission color and efficiency. rsc.orgresearchgate.net The combination of a strong σ-donating ancillary ligand with cyclometalating ligands containing pyridyl units is a known strategy to achieve pure and efficient emission. rsc.org

Furthermore, the scaffold is a prime candidate for building luminescent coordination polymers and metal-organic frameworks (MOFs). mdpi.com The bitopic nature of the ligand allows it to bridge metal centers, creating extended networks. The photoluminescence of these materials can originate from the ligand itself, the metal center, or charge transfer events, and can be sensitive to the presence of specific analytes, making them suitable for chemical sensing applications. mdpi.comunimi.it For example, coordination polymers of zinc(II) and cadmium(II) with related pyridyl-thiazole ligands have demonstrated significant luminescence. unimi.itnih.gov

Table 1: Performance of Representative OLEDs Using Pyridine-Containing Host Materials

| Host Material | Dopant (Emitter) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Emission Color |

| H1 | FIrpic | 16.7 | 14.1 | 7.4 | Blue |

| H2 | FIrpic | 23.9 | 24.9 | 10.3 | Blue |

| H1 | Ir(ppy)₃ | 34.6 | 24.5 | 9.5 | Green |

| H2 | Ir(ppy)₃ | 33.9 | 34.1 | 9.4 | Green |

| Data derived from studies on pyridinyl-carbazole host materials, demonstrating the effectiveness of pyridine moieties in high-efficiency OLEDs. mdpi.com |

Stimuli-responsive or "smart" polymers are materials that undergo significant changes in their physical or chemical properties in response to small environmental triggers. rsc.orgnih.gov Polymers that respond to changes in pH are particularly valuable for biomedical applications, given the pH gradients found in the body (e.g., in tumor microenvironments or endosomes). mdpi.commdpi.com

The this compound scaffold is an ideal building block for pH-responsive materials due to the presence of the pyridine ring. The nitrogen atom on the pyridine ring is basic and can be protonated in acidic conditions. mdpi.com When this scaffold is incorporated into a polymer chain, this protonation leads to electrostatic repulsion between the resulting positive charges, causing the polymer to swell or change its conformation. nih.gov

Fabrication of such materials typically involves the synthesis of a monomer derivative of this compound, for example, by attaching a polymerizable group like a methacrylate (B99206) or acrylamide. This monomer can then be copolymerized with other monomers to create polymers with tailored properties. mdpi.com The transition pH at which the material responds can be finely tuned by copolymerizing with monomers of varying hydrophobicity. mdpi.com This approach allows for the creation of hydrogels, nanoparticles, or smart surfaces that can release an encapsulated payload or change their surface properties in a pH-dependent manner. mdpi.comrsc.org

The ability of this compound to act as a ligand for metal ions and participate in non-covalent interactions like hydrogen bonding makes it a powerful building block in supramolecular chemistry. It can be used to construct well-defined, ordered structures such as coordination polymers and metal-organic frameworks (MOFs). nih.gov

In this context, the pyridine and thiazole nitrogens act as nodes to connect metal ions or clusters, forming one-, two-, or three-dimensional networks. The structure and properties of these supramolecular assemblies depend on the coordination geometry of the metal ion and the specific structure of the ligand. nih.gov For example, a rigid, planar ligand incorporating pyridine and thiazole units was used to synthesize 3D coordination polymers with cadmium, which exhibited interesting luminescence properties. nih.gov

Crystal engineering studies of related pyridyl-thiazole compounds show that hydrogen bonding also plays a crucial role in their self-assembly. The amine group in 4-(pyridin-2-yl)thiazol-2-ylamine, for example, forms robust hydrogen-bonded dimers, which then assemble into larger structures through further interactions with pyridine nitrogen atoms. researchgate.net This predictable self-assembly through both metal coordination and hydrogen bonding allows for the rational design of complex supramolecular architectures with potential applications in catalysis, separation, and sensing.

Table 2: Examples of Supramolecular Assemblies with Pyridyl-Thiazole Ligands

| Ligand System | Metal Ion | Resulting Structure | Key Features / Potential Application | Reference |

| 2,5-bis(3-(pyridine-4-yl)phenyl)thiazolo[5,4-d]thiazole | Cd(II) | 3D Coordination Polymer | Luminescent properties | nih.gov |

| 4-(Pyridin-2-yl)thiazol-2-ylamine | - | Hydrogen-bonded Dimer | Supramolecular self-assembly | researchgate.net |

| 4-Benzoimidazol-1-yl-methyl benzoic acid / 2,2΄-dipyridine | Ni(II) | 2D and 1D Coordination Polymers | Heterogeneous catalysis | researchgate.net |

Bio-conjugation and Prodrug Strategies (mechanistic and design focus)

In medicinal chemistry, the thiazole ring is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. mdpi.comnih.gov The combination of a thiazole with a pyridine ring, as seen in this compound, creates a versatile platform for the design of new therapeutic agents. nih.govresearchgate.net

Mechanistic Design for Bio-conjugation: Bio-conjugation involves linking a molecule to a biological entity, such as a protein or antibody, to create a targeted therapeutic or diagnostic agent. The this compound scaffold can be readily functionalized for this purpose. A common strategy involves introducing a reactive handle, such as a carboxylic acid, amine, or alkyne group, onto the pyridine or thiazole ring. This handle can then be used to form a covalent bond with a complementary group on the target biomolecule using well-established bioconjugation chemistries (e.g., amide bond formation, click chemistry). The scaffold itself can act as a stable, biocompatible linker between the biomolecule and a payload, such as a drug or imaging agent.

Prodrug Design Strategies: A prodrug is an inactive compound that is converted into an active drug within the body. This strategy is often used to improve properties like solubility, stability, or to achieve targeted drug release. The this compound structure can be integrated into prodrug design in two primary ways:

As a Promolety: The scaffold can be attached to a known active drug molecule via a labile bond (e.g., an ester or carbonate). This modification can mask the active site of the drug, rendering it inactive and potentially improving its pharmacokinetic profile. Once in the desired physiological environment (e.g., a specific tissue or cell type), enzymatic or chemical cleavage of the labile bond would release the active drug. The pyridine moiety could also be used to improve the aqueous solubility of a poorly soluble drug. nih.gov

As the Core of a New Active Agent: The scaffold itself can serve as the central framework for building new drug candidates. Various functional groups can be attached to the pyridine and thiazole rings to optimize interactions with a specific biological target, such as an enzyme or receptor. researchgate.netresearchgate.net In this approach, the entire molecule is the active entity, and its design is guided by structure-activity relationship (SAR) studies to maximize potency and selectivity. mdpi.com Many reported pyridine-thiazole hybrids have been synthesized and screened for anticancer or antimicrobial activities, demonstrating the viability of this design strategy. nih.govresearchgate.net

Future Research Directions and Unaddressed Challenges in 4 1,3 Thiazol 2 Ylmethyl Pyridine Studies

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

Current synthetic strategies for thiazole-pyridine derivatives often rely on multi-step procedures or harsh reaction conditions. researchgate.net A primary challenge is the development of more efficient and environmentally benign synthetic methodologies. Future research should prioritize green chemistry principles to improve the accessibility and sustainability of 4-(1,3-Thiazol-2-ylmethyl)pyridine and its analogues.

Key areas for development include:

One-Pot, Multi-Component Reactions (MCRs): Designing MCRs that combine starting materials in a single step to form the target molecule can drastically reduce waste, time, and resource consumption compared to traditional linear syntheses. researchgate.net

Catalytic Methods: Exploration of novel catalysts, including transition metals and organocatalysts, could enable milder reaction conditions and higher yields.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, mixing), leading to improved safety, scalability, and product consistency.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields for the synthesis of heterocyclic compounds. jst.go.jp

Biocatalysis: Employing enzymes for key synthetic steps could offer unparalleled stereoselectivity and sustainability.

Table 1: Comparison of Synthetic Methodologies for Thiazole-Pyridine Scaffolds

| Methodology | Traditional Approach (e.g., Hantzsch Thiazole (B1198619) Synthesis) | Future Sustainable Approach | Potential Advantages of Future Approach |

|---|---|---|---|

| Strategy | Stepwise condensation and cyclization | One-pot, multi-component reaction | Reduced reaction time, lower solvent usage, simplified purification |

| Conditions | Often requires reflux in high-boiling point solvents | Catalytic, room temperature, or microwave-assisted | Lower energy consumption, improved safety profile |

| Waste | Stoichiometric byproducts, significant solvent waste | Atom-economical, recyclable catalysts, minimal solvent | Reduced environmental impact, lower cost |

| Efficiency | Moderate to good yields, but over multiple steps | Potentially high yields in a single operation | Higher overall process efficiency and throughput |

Deeper Elucidation of Biological Mechanisms of Action and Target Specificity

Derivatives of pyridine (B92270) and thiazole are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net However, for many of these compounds, including this compound, the precise molecular mechanisms remain poorly understood. A significant research gap exists in moving from broad phenotypic screening to detailed mechanistic studies.

Future investigations should focus on:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific protein targets (e.g., kinases, enzymes, receptors) with which the compound interacts. Some pyridine-thiazole hybrids have been investigated as kinase inhibitors (CDK2, GSK3β), providing a template for such studies. nih.gov

Pathway Analysis: Once a target is identified, elucidating the downstream signaling pathways affected by the compound's binding is crucial. This could involve analyzing changes in gene expression, protein phosphorylation, and metabolite levels.

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues of this compound and systematically evaluating their activity can reveal which structural features are critical for potency and selectivity. jst.go.jp This helps in designing more effective and less toxic molecules. nih.gov

Selectivity Profiling: Assessing the activity of the compound against a wide panel of related and unrelated targets is essential to understand its specificity and predict potential off-target effects.

Table 2: Proposed Areas for Biological Mechanism Investigation

| Research Area | Technique/Methodology | Desired Outcome |

|---|---|---|

| Target Deconvolution | Chemical Proteomics, Yeast Three-Hybrid | Identification of primary binding proteins and molecular targets. |

| Enzyme Inhibition | In vitro Kinase/Enzyme Assays | Quantification of inhibitory potency (IC₅₀) against specific enzymes like CDK2 or DNA gyrase. nih.gov |

| Cellular Pathway Analysis | Western Blot, qPCR, RNA-Seq | Understanding the effect on signaling cascades (e.g., apoptosis, cell cycle). nih.gov |

| Antimicrobial MOA | Bacterial Cytological Profiling, Resistance Studies | Determining the specific cellular process disrupted in bacteria (e.g., cell wall synthesis, DNA replication). |

Exploration of New Coordination Chemistry Applications (e.g., in advanced catalysis, smart materials)

The this compound structure contains multiple heteroatoms (two nitrogen atoms and one sulfur atom) that can act as coordination sites for metal ions. This ligand-forming capability is a largely underexplored area. The pyridine nitrogen and the thiazole nitrogen are well-positioned to act as a bidentate chelating ligand, forming stable complexes with a variety of transition metals.

Future research should explore:

Novel Metal Complexes: Synthesizing and characterizing complexes of this compound with metals such as copper, palladium, platinum, ruthenium, and iridium.

Homogeneous Catalysis: Investigating the catalytic activity of these metal complexes in important organic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and oxidations.

Chemosensors: Developing metal complexes that exhibit changes in their photophysical properties (e.g., fluorescence, color) upon binding to specific analytes, leading to applications as chemical sensors.

Smart Materials: Incorporating the compound or its metal complexes into polymer backbones or as components of metal-organic frameworks (MOFs) to create materials that respond to external stimuli like light, heat, or pH.

Advanced Computational Methodologies and Predictive Modeling for Structure-Function Relationships

Computational chemistry is a powerful tool for accelerating drug discovery and materials science. While initial studies on related molecules have used molecular docking to predict binding modes, there is vast potential to apply more advanced computational techniques to this compound. nih.govresearchgate.netresearchgate.net

Future directions include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models to correlate the structural features of a series of analogues with their biological activity, providing predictive power for designing new, more potent compounds. researchgate.net

Molecular Dynamics (MD) Simulations: Running MD simulations to understand the dynamic behavior of the compound when bound to its biological target, revealing key interactions and conformational changes that are not apparent from static docking poses. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM): Using QM/MM methods to model enzymatic reactions or the electronic properties of metal complexes with high accuracy.

Machine Learning and AI: Employing artificial intelligence algorithms to screen virtual libraries, predict ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and identify novel applications for the scaffold.

Table 3: Advanced Computational Methods and Their Potential Applications

| Computational Method | Application to this compound | Potential Insight |

|---|---|---|

| Molecular Dynamics (MD) | Simulate ligand-protein complex over time | Reveal binding stability, key residue interactions, and conformational flexibility. researchgate.net |

| 3D-QSAR | Correlate 3D structural fields with biological activity | Guide rational design of analogues with enhanced potency and selectivity. researchgate.net |

| QM/MM | Model the electronic structure within an enzyme active site | Elucidate reaction mechanisms and transition states with high accuracy. |

| Machine Learning | Predict ADME/Tox properties from structure | Prioritize compounds with favorable drug-like properties for synthesis, reducing late-stage failures. |

Integration into Multifunctional Materials and Devices for Diverse Scientific Applications

Beyond biological activity, the unique electronic and structural properties of the thiazole-pyridine scaffold make it a candidate for integration into advanced materials. The aromatic nature and potential for charge transport suggest applications in organic electronics, an area that remains completely unexplored for this specific compound.

Future research should investigate its use as a building block for:

Organic Electronics: Incorporating the moiety as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). Related fused heterocyclic systems have shown promise in OLEDs. beilstein-journals.org

Metal-Organic Frameworks (MOFs): Using the molecule as an organic linker to construct porous MOFs for applications in gas storage, separation, or catalysis.

Drug Delivery Systems: Covalently attaching the molecule to polymers or nanoparticles to create targeted drug delivery systems, where the thiazole-pyridine unit could act as a targeting ligand or a pH-responsive linker.

Corrosion Inhibitors: Evaluating the ability of the compound to adsorb onto metal surfaces and protect them from corrosion, a known application for some nitrogen- and sulfur-containing heterocyclic compounds.

Addressing Research Gaps and Overcoming Limitations in Current Understanding and Application

The primary limitation in the study of this compound is the lack of focused, in-depth research. Much of the current knowledge is inferred from studies on broader classes of thiazole and pyridine derivatives. A concerted effort is needed to address fundamental questions about this specific molecule.

Key research gaps to be addressed include:

Lack of a Dedicated Synthetic Strategy: There is no optimized, scalable, and sustainable synthesis reported specifically for this compound.

Unknown Biological Targets: While general biological activities are plausible, its specific molecular targets and mechanisms of action are unknown.

Unexplored Physicochemical Properties: A thorough characterization of its photophysical, electronic, and coordination properties is missing, hindering its development for materials science applications.

Absence of Preclinical Data: There is no information on the pharmacokinetics, metabolic stability, or in vivo efficacy of the compound, which is a major barrier to any potential therapeutic development.

Limited Structural Analogue Library: A lack of a diverse library of closely related derivatives prevents systematic SAR studies and the fine-tuning of its properties.

Overcoming these limitations through the focused research directions outlined above will be critical to unlocking the full scientific potential of this compound, transforming it from a mere chemical entity into a valuable tool for medicine and materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-(1,3-thiazol-2-ylmethyl)pyridine derivatives, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions using thiosemicarbazide or thiazole precursors under reflux conditions. For example, PEG-400 with catalytic acetic acid at 70–80°C facilitates cyclization and improves yields (84–89%) . Optimization strategies include:

- Solvent selection : Polar solvents (e.g., ethanol, PEG-400) enhance solubility of intermediates.

- Catalyst screening : Acetic acid or iodine (I₂) accelerates cyclization .

- Reaction monitoring : Use TLC to track progress and adjust reaction times (typically 2–3 hours) .

- Purification : Recrystallization with aqueous acetic acid ensures high purity .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- Spectroscopy :

- IR : Identify functional groups (e.g., C=N stretch at ~1600–1620 cm⁻¹, C-S-C at ~1290–1327 cm⁻¹) .

- NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.7 ppm, NH signals at δ 8.7–11.8 ppm) .

- Mass spectrometry : Confirm molecular ions (e.g., m/z 404 [M⁺] for chlorophenyl derivatives) .

- Elemental analysis : Validate purity (e.g., %C, %N within ±0.05% of theoretical values) .

Q. How should hygroscopic or reactive intermediates be handled during synthesis?

- Methodological Answer :

- Glove selection : Use nitrile gloves compliant with EN 374 standards to prevent degradation .

- Moisture control : Perform reactions under inert atmosphere (N₂/Ar) for air-sensitive intermediates.

- Storage : Store intermediates in desiccators with silica gel and avoid prolonged storage due to decomposition risks .

Advanced Research Questions

Q. How can computational modeling aid in predicting the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., antimicrobial targets like dihydrofolate reductase).

- SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends observed in vitro .

- ADMET prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can contradictory spectroscopic data (e.g., NMR signal splitting) be resolved during structural elucidation?

- Methodological Answer :

- Variable-temperature NMR : Resolve dynamic effects (e.g., tautomerism in hydrazinecarbothioamide derivatives) .

- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals (e.g., distinguish Ha/Hb protons in thiazole rings) .

- Crystallography : Validate structures via single-crystal X-ray diffraction (e.g., dihedral angles between thiadiazole and pyridine rings: 18.2–30.3°) .